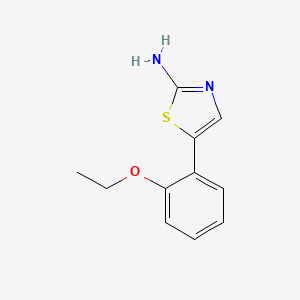

5-(2-Ethoxyphenyl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

5-(2-ethoxyphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-9-6-4-3-5-8(9)10-7-13-11(12)15-10/h3-7H,2H2,1H3,(H2,12,13) |

InChI Key |

GCCFIPBYDMKRJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminothiazole Derivatives: Principles and Applications to 5 2 Ethoxyphenyl Thiazol 2 Amine Analogs

Fundamental Synthetic Routes to Thiazole (B1198619) Ring Systems

The construction of the thiazole ring can be achieved through several established synthetic strategies. These methods typically involve the reaction of a component containing a sulfur atom with a molecule providing the nitrogen and carbon atoms of the ring.

One of the most classical and widely utilized methods is the Hantzsch thiazole synthesis . nih.govchemicalbook.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. chemicalbook.com The versatility of this method allows for the introduction of various substituents on the thiazole ring by selecting appropriately substituted starting materials. derpharmachemica.com

Another foundational approach is the Cook-Heilborn synthesis , which produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, carbon oxysulfide, or isothiocyanates under mild conditions. pharmaguideline.com The Robinson-Gabriel synthesis and Tcherniac's synthesis also represent earlier, yet still relevant, methods for thiazole ring formation. bepls.compharmaguideline.com

Established Strategies for the Preparation of 2-Aminothiazole (B372263) Scaffolds

The Hantzsch synthesis remains a cornerstone for the preparation of 2-aminothiazole scaffolds. In this context, thiourea (B124793) or its derivatives are reacted with α-haloketones. nih.govchemicalbook.com This straightforward condensation reaction provides direct access to the 2-aminothiazole core structure. researchgate.net The reaction can be performed under various conditions, including the use of catalysts like iodine or silica (B1680970) chloride, and even in catalyst-free systems. derpharmachemica.comresearchgate.net

Modern variations of the Hantzsch synthesis aim to improve efficiency and environmental friendliness. For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

An alternative to the use of α-haloketones, which can be toxic, involves the reaction of ketones and thiourea with an iodinating agent such as iodine. researchgate.net This in situ generation of the α-haloketone equivalent offers a more convenient one-pot procedure. researchgate.net

Specific Approaches for Introducing 5-Substituents onto the Thiazole Ring

Introducing substituents at the C5 position of the thiazole ring is crucial for creating analogs like 5-(2-Ethoxyphenyl)thiazol-2-amine. Several strategies can be employed to achieve this functionalization.

One direct approach involves the halogenation of a pre-formed 2-aminothiazole ring , followed by a nucleophilic substitution reaction. jocpr.com This two-step protocol allows for the introduction of various nucleophiles at the 5-position. jocpr.com For example, 2-amino-5-halothiazoles can be prepared and subsequently reacted with a suitable nucleophile to displace the halide. jocpr.com

Another strategy is to utilize a starting material that already contains the desired C5 substituent or a precursor to it. In the context of the Hantzsch synthesis, this would involve using an α-halocarbonyl compound that is appropriately substituted.

Furthermore, electrophilic substitution reactions can be used to functionalize the thiazole ring. The C5 position is generally the preferred site for electrophilic attack, especially when an electron-donating group is present at the C2 position. pharmaguideline.com

Synthetic Pathways Relevant to the Ethoxyphenyl Moiety Incorporation

The synthesis of this compound requires the incorporation of a 2-ethoxyphenyl group. This can be achieved through several synthetic routes.

One common strategy involves a Suzuki coupling reaction . This palladium-catalyzed cross-coupling reaction can be used to form a carbon-carbon bond between a 5-halothiazole derivative and a 2-ethoxyphenylboronic acid or its corresponding ester. This approach is highly versatile and tolerates a wide range of functional groups.

Alternatively, the 2-ethoxyphenyl moiety can be introduced early in the synthesis. For example, a 2-ethoxyphenyl-substituted acetophenone (B1666503) can be halogenated to form the corresponding α-haloacetophenone. This intermediate can then be reacted with thiourea in a Hantzsch synthesis to directly form the desired this compound. nih.gov

Consideration of Stereoselective and Green Chemistry Methodologies in 2-Aminothiazole Synthesis

Modern organic synthesis places a strong emphasis on stereoselectivity and the principles of green chemistry. These considerations are increasingly being applied to the synthesis of 2-aminothiazole derivatives.

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. While the core thiazole ring is planar, stereocenters can be present in the substituents. Chiral catalysts and auxiliaries can be employed to achieve high levels of enantioselectivity in the synthesis of chiral thiazole derivatives. nih.gov For instance, a Noyori reduction has been used to stereoselectively synthesize a tetrahydroisoquinoline intermediate which could be a precursor for more complex thiazole-containing structures. nih.gov

Green chemistry focuses on designing chemical processes that are environmentally benign. nih.govbohrium.com In the context of thiazole synthesis, this includes the use of:

Green solvents: Replacing hazardous organic solvents with water, ionic liquids, or polyethylene (B3416737) glycol (PEG). bepls.combohrium.com

Green catalysts: Employing recyclable and non-toxic catalysts, such as nanochitosan or silica-supported catalysts. bohrium.commdpi.com

Alternative energy sources: Utilizing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. bepls.comnih.gov

Multicomponent reactions: Designing one-pot syntheses that combine multiple steps, reducing waste and improving efficiency. bepls.com

These green methodologies not only minimize the environmental impact but can also lead to improved yields, shorter reaction times, and simpler purification procedures. bepls.comresearchgate.net

Exploration of Biological Activities and Mechanistic Insights Associated with 2 Aminothiazole Derivatives

Investigation of Molecular Targets and Pathways in Biological Systems

Understanding the molecular targets and pathways through which 2-aminothiazole (B372263) derivatives exert their biological effects is crucial for rational drug design.

Enzyme Inhibition : A primary mechanism of action for many 2-aminothiazole derivatives is the inhibition of key enzymes. tandfonline.comnih.govrsc.org

In the context of antimicrobial activity, molecular docking studies suggest that MurB, an enzyme involved in bacterial cell wall synthesis, and CYP51, a key enzyme in fungal ergosterol (B1671047) biosynthesis, are likely targets. tandfonline.com

For their anticancer effects, these derivatives have been shown to inhibit kinases like VEGFR-2 and enzymes such as GMP synthetase and topoisomerase IIα. nih.govnih.govresearchgate.net

Their anti-inflammatory action is often attributed to the inhibition of COX-1 and COX-2 enzymes. rsc.org

Receptor Antagonism : Some 2-aminothiazole compounds function as antagonists for specific receptors, such as adenosine (B11128) receptors. nih.gov

Modulation of Signaling Pathways : Certain derivatives have been found to interfere with cellular signaling pathways. For example, a novel aminothiazole inhibitor of Traf2- and Nck-interacting kinase (TNIK) was shown to attenuate the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov

Other Mechanisms : In prion diseases, 2-aminothiazoles appear to inhibit the formation of the pathogenic PrPSc isoform rather than directly disaggregating existing accumulations. nih.gov For some antibacterial derivatives, the mechanism involves increasing the permeability of the bacterial membrane. nih.gov

Enzyme Inhibition Studies (e.g., Poly(ADP-Ribose) Polymerase-1 inhibition)

Research into various 2-aminothiazole derivatives has indicated their potential as enzyme inhibitors. For instance, certain substituted 2-aminothiazoles have been evaluated for their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and phosphodiesterase type 5 (PDE5). rsc.org However, no specific studies detailing the inhibitory activity of 5-(2-Ethoxyphenyl)thiazol-2-amine against PARP-1 or other enzymes, including IC50 values, have been identified.

Receptor Ligand Interaction Studies

The interaction of small molecules with biological receptors is a cornerstone of drug discovery. For the 2-aminothiazole class, some derivatives have been studied for their binding to various receptors. However, there is no publicly available research that characterizes the receptor binding profile of this compound.

Cellular Mechanism of Action Investigations (e.g., antiproliferative effects on specific cell lines)

Many 2-aminothiazole derivatives have been synthesized and tested for their antiproliferative effects against a range of cancer cell lines. nih.gov These studies are crucial for understanding the potential of these compounds as anticancer agents. Unfortunately, specific data on the cytotoxic or antiproliferative effects of this compound on any cell line is not reported in the available literature.

Methodologies for In Vitro Biological Evaluation of 2-Aminothiazole Compounds

The biological evaluation of 2-aminothiazole derivatives typically employs a range of standard in vitro assays. These methodologies are essential for determining the biological activity and understanding the mechanism of action of new compounds.

For enzyme inhibition studies, such as PARP-1 inhibition, researchers commonly use biochemical assays. These can be colorimetric, fluorescent, or luminescent assays that measure the activity of the enzyme in the presence of varying concentrations of the test compound. The data from these assays are used to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

To investigate receptor-ligand interactions, radioligand binding assays are a common method. In these experiments, a radiolabeled ligand known to bind to the receptor of interest is competed with the test compound. The ability of the test compound to displace the radioligand provides information about its binding affinity.

The antiproliferative activity of compounds is frequently assessed using cell-based assays such as the MTT, MTS, or resazurin (B115843) assays. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. By treating cancer cell lines with the test compound, researchers can determine its effect on cell growth and calculate the concentration that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (CC50).

Further mechanistic studies can involve techniques like flow cytometry to analyze the cell cycle and apoptosis, and molecular docking studies to predict the binding mode of the compound with its biological target. tandfonline.comresearchgate.net

Structure Activity Relationship Sar Studies and Rational Molecular Design of Thiazole Based Compounds

Elucidation of Key Pharmacophoric Elements within 2-Aminothiazole (B372263) Scaffolds

The 2-aminothiazole core is a recognized "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for various biological targets. researchgate.net Its biological activity is attributed to several key pharmacophoric features. The thiazole (B1198619) ring itself, a five-membered heterocycle containing sulfur and nitrogen, is a crucial element. zenodo.org The sulfur atom can participate in unique interactions with biological targets due to its electronic properties. nih.gov

The 2-amino group is another critical pharmacophoric element, often involved in hydrogen bonding interactions with receptors or enzymes. nih.gov Furthermore, the positions on the thiazole ring, particularly positions 4 and 5, allow for the introduction of various substituents that can modulate the compound's physicochemical properties and biological activity. nih.govnih.gov For instance, the presence of aromatic or lipophilic groups at these positions can significantly influence the compound's potency and selectivity. nih.gov

Impact of Substituents on the Thiazole Ring and Their Contribution to Activity

The nature and position of substituents on the thiazole ring play a pivotal role in determining the biological response of 2-aminothiazole derivatives. researchgate.netnih.gov

Role of the Ethoxyphenyl Moiety at the 5-Position in Modulating Biological Response

The presence of a phenyl ring at the 5-position of the thiazole scaffold has been identified as an essential requirement for certain biological activities. nih.gov In the specific case of 5-(2-Ethoxyphenyl)thiazol-2-amine, the ethoxyphenyl moiety is of particular interest. The position of the ethoxy group on the phenyl ring can significantly impact the compound's functional activities. For example, shifting an ethoxy substitution from the 4- to the 2-position on the phenyl ring has been shown to improve activities such as inhibiting cell proliferation and inducing apoptosis in some cancer cell lines. researchgate.net This highlights the importance of the substitution pattern on the phenyl ring in fine-tuning the biological response. The alkoxy appendages, in general, can act as electron donor groups, influencing the electronic properties of the entire molecule. rsc.org

Significance of the 2-Amino Functionality for Receptor Binding or Enzymatic Interaction

The 2-amino group is a fundamental feature for the biological activity of many 2-aminothiazole derivatives. It is frequently involved in forming crucial hydrogen bonds with amino acid residues within the active site of target proteins, such as kinases. nih.gov The ability of the 2-amino group to act as a hydrogen bond donor is often a key determinant of binding affinity. nih.gov Modifications to this amino group, such as acylation or substitution with bulky groups, can drastically alter the compound's activity, sometimes leading to a decrease or complete loss of potency. nih.gov However, in some cases, specific substitutions on the amino group can lead to enhanced activity, demonstrating the complexity of SAR in this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

To systematically explore the vast chemical space of 2-aminothiazole derivatives and to understand the complex relationships between structure and activity, computational methods like Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are invaluable tools. tandfonline.comnih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors that quantify physicochemical properties, these models can predict the activity of novel compounds and provide insights into the key structural features driving the biological response. tandfonline.comnih.gov For 2-aminothiazole derivatives, QSAR models have been successfully developed to predict activities such as anti-prion, anticancer, and kinase inhibition. nih.govnih.gov These models have highlighted the importance of descriptors related to molecular shape, hydrogen bonding capacity, and electronic properties. nih.gov

Cheminformatics approaches encompass a broader range of computational techniques used to manage, analyze, and model chemical information. nih.govyoutube.com These methods are employed to build and search chemical databases, perform similarity searches to identify related compounds with potential activity, and to develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. tandfonline.comnih.gov For 2-aminothiazole derivatives, cheminformatics tools aid in the design of new analogs with improved potency and drug-like properties. nih.gov

Rational Design Principles for the Development of Novel this compound Analogs

The insights gained from SAR and computational studies provide a solid foundation for the rational design of new analogs of this compound with potentially enhanced therapeutic properties. Key design principles include:

Bioisosteric Replacement: This involves replacing a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For instance, the ethoxy group on the phenyl ring could be replaced with other alkoxy groups of varying chain lengths or with other electron-donating groups to fine-tune the electronic properties. rsc.org

Scaffold Hopping: This strategy involves replacing the central thiazole core with other heterocyclic systems that can maintain the key pharmacophoric interactions. This can lead to the discovery of novel chemical series with different intellectual property profiles.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, techniques like molecular docking can be used to predict how different analogs of this compound will bind to the active site. tandfonline.com This allows for the design of compounds with optimized interactions, potentially leading to higher affinity and selectivity.

Introduction of Functional Groups: Carefully introducing specific functional groups can improve a compound's properties. For example, adding polar groups might enhance solubility, while incorporating groups that can form specific interactions with the target can increase potency.

By applying these rational design principles, researchers can systematically explore the chemical space around the this compound scaffold to develop novel and more effective therapeutic agents.

Computational Chemistry and Molecular Modeling Applications in 2 Aminothiazole Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. jocpr.com This technique is crucial for understanding the binding mode and affinity of potential drug candidates.

In the context of 2-aminothiazole (B372263) derivatives, molecular docking studies have been extensively used to predict their interactions with various biological targets. For instance, docking studies on 2-aminothiazole derivatives have been performed to evaluate their potential as antimicrobial agents by identifying their interaction modes with the active sites of pathogenic proteins. researchgate.net Similarly, the antioxidant potential of novel 2-aminothiazole derivatives has been assessed through molecular docking against oxidoreductase proteins. asianpubs.org

These simulations provide valuable information on the binding energy and the specific amino acid residues involved in the interaction. For example, studies have shown that hydrogen bonding and hydrophobic interactions are critical for the binding of 2-aminothiazole inhibitors to their target proteins. nih.gov The insights gained from these docking studies are instrumental in the rational design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on 2-Aminothiazole Derivatives

| Target Protein | Investigated Activity | Key Findings |

| Oxidoreductase (PDB: 2CDU, 3NM8) | Antioxidant | Compounds 3a and 3d showed strong binding affinity. asianpubs.org |

| Bacillus cereus and Candida albicans proteins | Antimicrobial | Docking scores indicated good binding interactions. researchgate.net |

| Lipase B (PDB: 5X7K) | Anti-tuberculosis | Compounds 31 and 39 exhibited low binding energy values. jocpr.com |

| Aurora Kinase (PDB: 1MQ4) | Anticancer (Breast Cancer) | Derivatives 1a, 2a, 3e, 4d, 5d, and 6d showed excellent binding interactions. nih.govacs.orgnih.gov |

| Tubulin | Anticancer | Compounds 5c, 7c, and 9a remarkably inhibited tubulin polymerization. nih.govresearchgate.net |

| Human Epidermal growth factor receptor (HER) | Anticancer | Compounds 2 and 3 exhibited high binding affinities. nih.gov |

De Novo Design Approaches for Thiazole-Containing Molecules

De novo design is a computational strategy that involves the creation of novel molecular structures with desired properties from scratch. This approach is particularly useful for designing new thiazole-containing molecules with specific biological activities.

The process often begins by identifying a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. Based on this, new molecules are constructed atom-by-atom or fragment-by-fragment to fit a target receptor site. For example, researchers have designed and synthesized novel thiazole-based molecules as potential anticancer agents by first virtually designing a library of compounds and then subjecting them to rigorous docking and in silico screening. nih.govresearchgate.net

This approach allows for the exploration of a vast chemical space and the generation of diverse molecular architectures that may not be accessible through traditional synthetic methods. The integration of de novo design with other computational tools like molecular docking and ADME prediction enhances the efficiency of discovering new drug candidates. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of 5-(2-Ethoxyphenyl)thiazol-2-amine and its Analogs

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. These methods provide insights into the flexibility of molecules, their accessible conformations, and the stability of ligand-protein complexes.

MD simulations have been employed to investigate the binding mechanism of 2-aminothiazole inhibitors with their target proteins. nih.gov These simulations can reveal the key interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity and stability of the complex. nih.gov For instance, MD simulations have been used to understand the interactions between 2-aminothiazole derivatives and Hec1/Nek2 protein, which is crucial for cancer treatment. tandfonline.com

Furthermore, MD simulations can be used to analyze the conformational changes induced by ligand binding and to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. nih.govtandfonline.com These studies are essential for understanding the structure-activity relationship and for the rational design of improved analogs of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. These calculations can provide detailed information about molecular orbitals, charge distribution, and the energies of different chemical states.

For 2-aminothiazole derivatives, quantum chemical calculations can be used to understand their reactivity and to predict their behavior in chemical reactions. For example, studies have investigated the reactivity of the 2-aminothiazole ring system in condensation reactions. sciforum.netresearchgate.net Density Functional Theory (DFT) is a commonly used quantum chemical method to optimize the geometry of molecules and to calculate their electronic properties. jocpr.com

These calculations are valuable for understanding the fundamental chemical properties of this compound and its analogs, which can guide their synthesis and modification for improved biological activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are computational tools that estimate these properties based on the molecular structure of a compound. eurekaselect.commdpi.com

For 2-aminothiazole derivatives, including this compound, in silico ADME prediction is a critical step in the drug discovery process. nih.govacs.orgnih.govtandfonline.com These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the development pipeline, thereby reducing the risk of late-stage failures. Various computational models are available to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for drug-drug interactions. mdpi.comnih.gov

By integrating ADME predictions into the design process, chemists can optimize the pharmacokinetic profile of lead compounds, increasing the likelihood of developing a successful drug.

Advanced Spectroscopic and Analytical Characterization Techniques for Thiazole Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

In the ¹H NMR spectrum, the protons of the thiazole (B1198619) ring typically appear in the aromatic region, with the C4-proton of the thiazole ring in 2-amino-4-phenylthiazole (B127512) observed as a singlet at approximately 6.98 ppm. rsc.org The protons of the phenyl ring will exhibit complex splitting patterns depending on their substitution. For a 2-ethoxyphenyl substituent, one would expect to see signals corresponding to the aromatic protons in the range of 6.8-7.9 ppm. The ethoxy group would be characterized by a quartet around 4.0-4.2 ppm for the methylene (B1212753) (-CH2-) protons and a triplet around 1.3-1.5 ppm for the methyl (-CH3) protons. The amino (-NH2) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often observed around 7.13 ppm for 2-amino-4-phenylthiazole. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-aminothiazole (B372263) derivatives, the C2 carbon, being attached to two nitrogen atoms, is typically observed downfield. The carbons of the thiazole ring in 2-amino-4-phenylthiazole resonate at approximately 168.8 (C2), 150.3 (C5), and 102.0 (C4) ppm. rsc.org The carbons of the ethoxyphenyl group would be expected in the aromatic region (110-160 ppm), with the ethoxy carbons appearing at around 55-65 ppm for the -OCH2- and 14-16 ppm for the -CH3.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-(2-Ethoxyphenyl)thiazol-2-amine in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-H4 | ~7.0 | ~103 |

| Amino-NH₂ | ~7.1 (broad singlet) | - |

| Ethoxy -OCH₂- | ~4.1 (quartet) | ~63 |

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| Aromatic-H | 6.8 - 7.9 (multiplets) | 110 - 160 |

| Thiazole-C2 | - | ~169 |

| Thiazole-C5 | - | ~150 |

Note: The data presented in this table is predicted based on values reported for structurally similar compounds and should be confirmed by experimental analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. mdpi.com For this compound (C₁₁H₁₂N₂OS), the exact mass can be calculated and then compared with the experimentally determined value from an HRMS instrument.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner. Common fragmentation pathways for such compounds may involve the cleavage of the ethoxy group, loss of small molecules like CO or HCN, and cleavage of the thiazole ring. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be a prominent feature in the spectrum. For instance, in related 2-aminothiazole derivatives, the molecular ion peak is readily observed, confirming the molecular weight of the synthesized compound. mdpi.com

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (C₁₁H₁₃N₂OS⁺) | 221.0743 |

| [M+Na]⁺ (C₁₁H₁₂N₂OSNa⁺) | 243.0563 |

Note: These are theoretical values. Experimental verification is necessary.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.com The IR spectrum of this compound would be expected to show several key absorption bands.

The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected to be observed around 1620-1650 cm⁻¹. The C-S stretching vibration, also characteristic of the thiazole ring, usually appears in the fingerprint region, around 600-800 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ethoxy group will likely produce a strong band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H stretch | 3300 - 3500 (two bands) |

| Thiazole Ring | C=N stretch | 1620 - 1650 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ether (-O-CH₂-) | C-O-C asymmetric stretch | 1200 - 1250 |

| Ether (-O-CH₂-) | C-O-C symmetric stretch | 1000 - 1050 |

| Thiazole Ring | C-S stretch | 600 - 800 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the searched literature, the analysis of related 2-aminothiazole derivatives provides insight into the expected structural features. rsc.orgrsc.org

A single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For example, it would definitively establish the planarity of the thiazole ring and the orientation of the ethoxyphenyl group relative to the thiazole core. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding involving the amino group and the thiazole nitrogen, as well as π-π stacking interactions between the aromatic rings. These interactions are crucial in understanding the solid-state properties of the compound. In the crystal structures of related 2-aminothiazole derivatives, dimer formation through hydrogen bonding between the amino group and the thiazole nitrogen of a neighboring molecule is a common motif. rsc.orgrsc.org

Chromatographic and Spectrophotometric Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used method for this purpose. derpharmachemica.com

For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. derpharmachemica.com The compound would be separated on a C18 column using a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). derpharmachemica.com The retention time of the main peak would be characteristic of the compound, and the presence of any impurity peaks would be indicative of its purity level. The peak area can be used to quantify the purity, often expressed as a percentage. A typical HPLC-UV method for a novel aminothiazole derivative used a C18 column with a mobile phase of 0.1% v/v orthophosphoric acid in water and acetonitrile, with detection at 272 nm. derpharmachemica.com

For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a standard sample of this compound. This allows for the determination of the concentration of the compound in unknown samples. UV-Vis spectrophotometry can also be used for quantitative analysis, by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.

Table 4: Typical Parameters for HPLC Analysis of 2-Aminothiazole Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 50 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with acid (e.g., 0.1% orthophosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~272 nm |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.